2,4-Dibromo-3,5-difluorotoluene
Overview
Description
2,4-Dibromo-3,5-difluorotoluene (2,4-DBDFT) is a halogenated aromatic compound with unique properties that have made it a valuable tool in scientific research. It is a colorless solid with a melting point of -20°C and a boiling point of 99°C. It has a wide range of applications, from being used as a synthetic intermediate in organic synthesis to being used as a reagent in analytical chemistry. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism Of Action
2,4-Dibromo-3,5-difluorotoluene is an aromatic compound with unique properties that make it a valuable tool in scientific research. It is a halogenated aromatic compound, meaning it contains both chlorine and fluorine, which give it a unique reactivity. It is a strong electrophile, meaning it is easily attacked by nucleophiles. This allows it to form covalent bonds with other molecules, which is useful in both organic synthesis and analytical chemistry.
Biochemical And Physiological Effects
2,4-Dibromo-3,5-difluorotoluene has been studied for its potential biochemical and physiological effects. Studies have shown that it is not toxic to humans and animals, and it has not been found to be carcinogenic. It has also been found to be non-mutagenic and non-teratogenic. However, it is important to note that it is a halogenated aromatic compound, and as such, it should be handled with caution and kept away from sources of heat and flame.
Advantages And Limitations For Lab Experiments
The main advantage of using 2,4-Dibromo-3,5-difluorotoluene in laboratory experiments is its unique reactivity. It is a strong electrophile, meaning it is easily attacked by nucleophiles. This allows it to form covalent bonds with other molecules, which is useful in both organic synthesis and analytical chemistry. However, it is important to note that it is a halogenated aromatic compound and should be handled with caution and kept away from sources of heat and flame.
Future Directions
The potential future directions for 2,4-Dibromo-3,5-difluorotoluene are numerous. It could be used in the development of new pharmaceuticals, agrochemicals, and other industrial chemicals. Its unique reactivity could be used in the development of new synthetic intermediates for organic synthesis. Additionally, it could be used in the development of new analytical methods for the detection and quantification of various compounds. It could also be used in the development of new catalysts and catalytic processes. Finally, it could be used in the development of new materials with unique properties.
Scientific Research Applications
2,4-Dibromo-3,5-difluorotoluene has a wide range of applications in scientific research. It is used as a reagent in analytical chemistry for the detection and quantification of various compounds. It is also used in organic synthesis as a synthetic intermediate for the synthesis of various compounds. In addition, it is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
properties
IUPAC Name |
2,4-dibromo-1,3-difluoro-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c1-3-2-4(10)6(9)7(11)5(3)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTFFYFEFFXUPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-3,5-difluorotoluene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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